Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is an organic compound with the molecular formula C10H17NO4. It is a morpholine derivative, characterized by the presence of a tert-butyl group, a methyl group, and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate
- Tert-butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate)
Uniqueness
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
CCYXBRSYGYWCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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